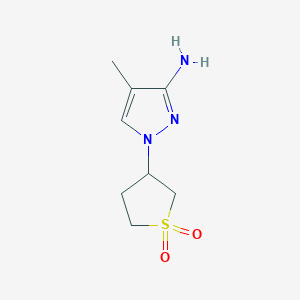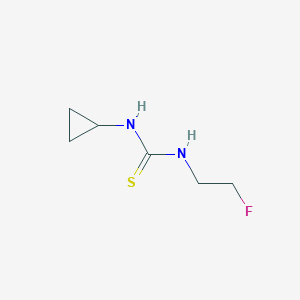![molecular formula C12H19NO2 B13248040 3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13248040.png)
3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy group at the first carbon and an amino group at the third carbon of the propane chain, with an ethoxyphenylmethyl substituent attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-ethoxybenzylamine with an appropriate epoxide, such as propylene oxide, under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by ring opening to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-one.
Reduction: 3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-amine.
Substitution: Various N-substituted derivatives depending on the reactants used.
Scientific Research Applications
3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenylmethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-aminopropan-1-ol: A simpler analog with a primary amine and alcohol group.
3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol is unique due to the presence of the ethoxyphenylmethyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[(3-ethoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-2-15-12-6-3-5-11(9-12)10-13-7-4-8-14/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 |
InChI Key |
CUJNSSQPKGUNSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13247972.png)
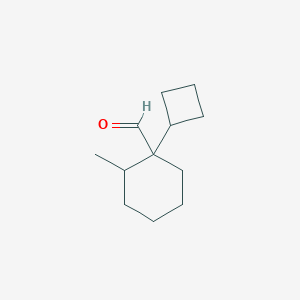

![3-{[2-(Diethylamino)ethyl]amino}phenol](/img/structure/B13248005.png)
![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
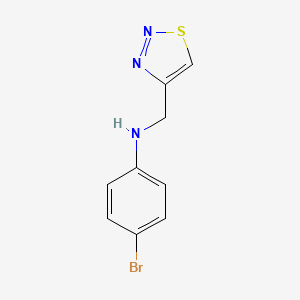
![4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13248019.png)

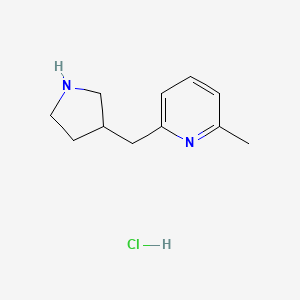

![2-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13248039.png)
